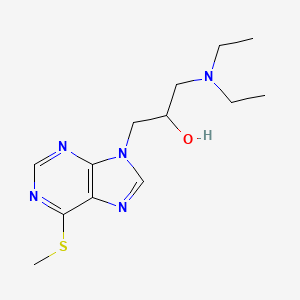
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: Introduction of the diethylamino group through alkylation reactions.
Thioether Formation: Incorporation of the methylsulfanyl group via nucleophilic substitution.
Final Assembly: Coupling the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Diethylamino)-3-(6-methylpurin-9-yl)propan-2-ol: Lacks the methylsulfanyl group.
1-(Diethylamino)-3-(6-chloropurin-9-yl)propan-2-ol: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
21268-11-1 |
|---|---|
Molekularformel |
C13H21N5OS |
Molekulargewicht |
295.41 g/mol |
IUPAC-Name |
1-(diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C13H21N5OS/c1-4-17(5-2)6-10(19)7-18-9-16-11-12(18)14-8-15-13(11)20-3/h8-10,19H,4-7H2,1-3H3 |
InChI-Schlüssel |
ISSMLRUIZPSBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
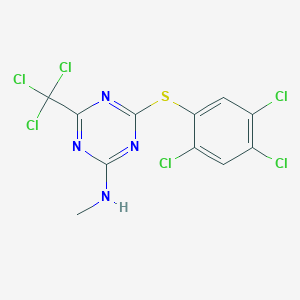
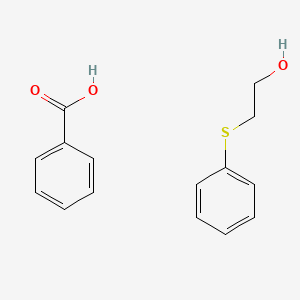
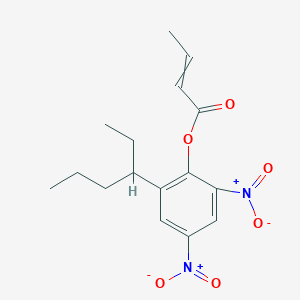
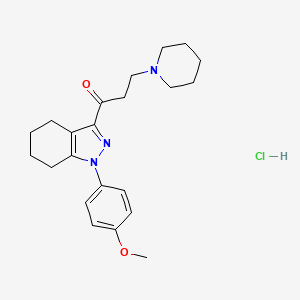


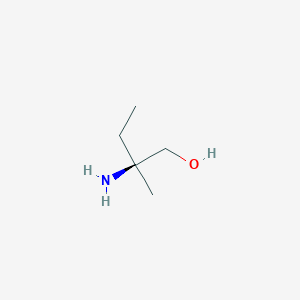
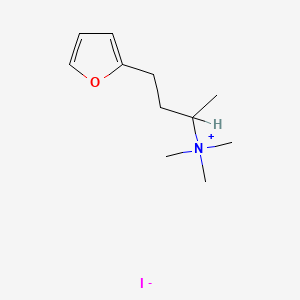

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
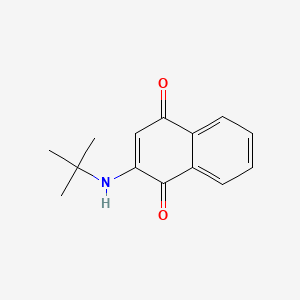
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
